molecular formula C28H18I2S4 B14367259 2,2'-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide CAS No. 92827-73-1

2,2'-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide

Cat. No.: B14367259
CAS No.: 92827-73-1
M. Wt: 736.5 g/mol
InChI Key: UAFKPOMWWPBXRZ-UHFFFAOYSA-L
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Description

2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with two 4-phenyl-1,3-dithiol-1-ium groups attached, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide typically involves the reaction of naphthalene derivatives with phenyl-substituted dithiolium salts. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the dithiolium groups. The process may also require specific solvents and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures would be essential to ensure consistency and purity in the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolium groups to thiols.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithiolium groups can participate in redox reactions, influencing cellular processes and pathways. The naphthalene core provides a stable framework that can interact with various molecular structures, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use as a ligand in catalysis.

    2,2’-(Naphthalene-2,7-diyl)bis(3-(4-((trimethylsilyl)ethynyl)phenyl)acrylonitrile): Another naphthalene-based compound with different functional groups.

Uniqueness

2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide stands out due to its specific combination of dithiolium and phenyl groups attached to a naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

92827-73-1

Molecular Formula

C28H18I2S4

Molecular Weight

736.5 g/mol

IUPAC Name

4-phenyl-2-[6-(4-phenyl-1,3-dithiol-1-ium-2-yl)naphthalen-2-yl]-1,3-dithiol-1-ium;diiodide

InChI

InChI=1S/C28H18S4.2HI/c1-3-7-19(8-4-1)25-17-29-27(31-25)23-13-11-22-16-24(14-12-21(22)15-23)28-30-18-26(32-28)20-9-5-2-6-10-20;;/h1-18H;2*1H/q+2;;/p-2

InChI Key

UAFKPOMWWPBXRZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=C[S+]=C(S2)C3=CC4=C(C=C3)C=C(C=C4)C5=[S+]C=C(S5)C6=CC=CC=C6.[I-].[I-]

Origin of Product

United States

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